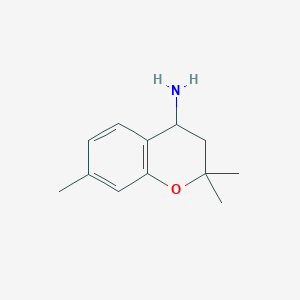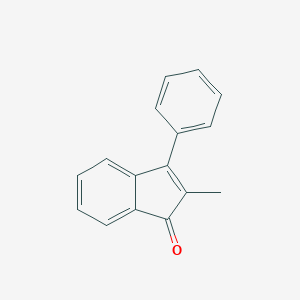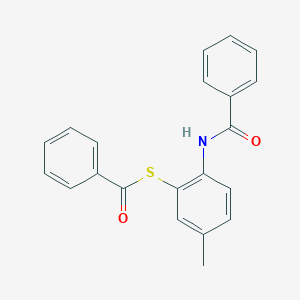
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is a pyrimidine derivative with a bromoethyl group at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 6-hydroxy-1-methylpyrimidin-2(1H)-one using N-bromo succinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by minimizing the handling of hazardous reagents and improving reaction control .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromoethyl group or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of 5-(2-bromoethyl)-6-oxo-1-methylpyrimidin-2(1H)-one.
Reduction: Formation of 5-ethyl-6-hydroxy-1-methylpyrimidin-2(1H)-one or 5-(2-bromoethyl)-1-methylpyrimidin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid metabolism or enzyme inhibition.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by intercalating into DNA, thereby disrupting replication and transcription processes. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the induction of DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-chloroethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one: Similar structure but with a chloroethyl group instead of a bromoethyl group.
5-(2-iodoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one: Similar structure but with an iodoethyl group instead of a bromoethyl group.
6-hydroxy-1-methylpyrimidin-2(1H)-one: Lacks the bromoethyl group.
Uniqueness
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is unique due to the presence of the bromoethyl group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The bromoethyl group also enhances the compound’s reactivity compared to its chloroethyl and iodoethyl analogs .
Eigenschaften
IUPAC Name |
5-(2-bromoethyl)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3H2,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBOGLWXDTUSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649308 |
Source


|
| Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-05-6, 1142201-87-3 |
Source


|
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)

![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)


![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)
![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)




![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)
